molecular formula C8H6BrNO5 B15061066 Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

Cat. No.: B15061066
M. Wt: 276.04 g/mol
InChI Key: VQYKRJLMELZFOR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The next step involves the bromination of the nitro compound using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of methyl 2-bromo-3-hydroxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-3-hydroxy-4-nitrobenzoate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of methyl 2-bromo-3-amino-4-nitrobenzoate.

    Oxidation: Formation of methyl 2-bromo-3-oxo-4-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-hydroxy-4-nitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-hydroxy-3-nitrobenzoate
  • Methyl 3-hydroxy-4-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitro group. Its molecular formula is C8_{8}H6_{6}BrN1_{1}O4_{4}. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells. Similar compounds have shown the ability to disrupt metabolic pathways critical for cell survival.
  • Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, affecting signaling pathways and leading to various biological effects.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biological macromolecules, enhancing the compound's interaction with proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest significant antibacterial properties .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Its structural similarity to other known anticancer agents suggests a potential role in cancer therapy .
  • Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, showing promise in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC8_{8}H6_{6}BrN1_{1}O4_{4}Contains bromine, hydroxyl, and nitro groups
Methyl 2-bromo-5-nitrobenzoateC8_{8}H6_{6}BrN1_{1}O3_{3}Lacks hydroxyl group but retains bromine and nitro groups
Methyl 3-hydroxy-4-nitrobenzoateC8_{8}H7_{7}N1_{1}O4_{4}Contains hydroxyl and nitro groups without bromine

Case Studies

  • Antimicrobial Efficacy : A study reported that this compound demonstrated significant antimicrobial activity against Acinetobacter baumannii, with MIC values ranging from 156.2 to 625 mg/L .
  • Cancer Cell Apoptosis : In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways, potentially making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(10(13)14)7(11)6(4)9/h2-3,11H,1H3

InChI Key

VQYKRJLMELZFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

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